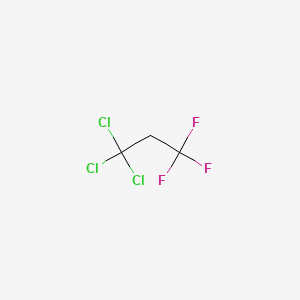
1,1,1-Trichloro-3,3,3-trifluoropropane
描述
1,1,1-Trichloro-3,3,3-trifluoropropane is a chemical compound with the formula C3H2Cl3F3 . Its molecular weight is 201.402 . The IUPAC Standard InChI is InChI=1S/C3H2Cl3F3/c4-2(5,6)1-3(7,8)9/h1H2 .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .作用机制
HCFC-133a is a potent greenhouse gas that has a high global warming potential (GWP). It has been found to contribute significantly to the depletion of the ozone layer. HCFC-133a reacts with ozone in the stratosphere, leading to the formation of chlorine radicals that destroy ozone molecules. The destruction of the ozone layer can lead to increased UV radiation exposure, which can have adverse effects on human health and the environment.
Biochemical and Physiological Effects
HCFC-133a has been found to have a low toxicity profile in laboratory experiments. However, exposure to high concentrations of HCFC-133a can cause irritation to the eyes, skin, and respiratory tract. Long-term exposure to HCFC-133a has been associated with adverse effects on the liver and kidneys.
实验室实验的优点和局限性
HCFC-133a has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily stored and transported. HCFC-133a is also a good solvent for a wide range of organic compounds, making it a useful tool for chemical synthesis. However, the use of HCFC-133a is limited by its high GWP, which can contribute to climate change and ozone depletion.
未来方向
The use of HCFC-133a in scientific research is expected to decline due to its adverse effects on the environment. Researchers are exploring alternative solvents and blowing agents that have lower GWP and are less harmful to the ozone layer. The development of new synthetic routes and chemical processes that do not rely on HCFC-133a is also being investigated. Additionally, efforts are being made to improve the recovery and recycling of HCFC-133a to reduce its impact on the environment.
Conclusion
HCFC-133a is a versatile chemical compound that has been widely used in scientific research. However, its adverse effects on the environment have led to increased scrutiny and regulation. Researchers are exploring alternative solvents and blowing agents that have lower GWP and are less harmful to the ozone layer. The development of new synthetic routes and chemical processes that do not rely on HCFC-133a is also being investigated. The future of HCFC-133a in scientific research remains uncertain, but efforts are being made to reduce its impact on the environment.
科学研究应用
HCFC-133a has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for organic compounds, a blowing agent for foam insulation, and a refrigerant in air conditioning and refrigeration systems. HCFC-133a is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
属性
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-2(5,6)1-3(7,8)9/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNLZVVUMKSEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991559 | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7125-84-0, 7125-83-9 | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7125-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HCFC 233 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[4-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B3429003.png)

